molecular formula C23H24N4O2 B2831243 N-butyl-1,9-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 864855-29-8

N-butyl-1,9-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2831243
CAS No.: 864855-29-8
M. Wt: 388.471
InChI Key: AFTWCSIYCIQLKU-UHFFFAOYSA-N
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Description

N-butyl-1,9-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a recognized and potent small-molecule inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of kinases. These serine/threonine kinases are implicated in cell survival, proliferation, and differentiation, and their overexpression is frequently associated with hematological malignancies and solid tumors . The compound exerts its research value by competitively binding to the ATP-binding pocket of PIM kinases, thereby blocking the phosphorylation of downstream substrates involved in apoptosis suppression and cell cycle progression. This mechanism makes it a critical pharmacological tool for investigating PIM kinase-driven oncogenesis and for validating PIM as a therapeutic target in preclinical models. Researchers utilize this compound to explore synthetic lethality in cancer cells and to study its effects, both as a single agent and in combination with other targeted therapies, to overcome treatment resistance. Its primary research applications are concentrated in the fields of oncology and translational medicine, specifically for dissecting signaling pathways and evaluating potential anti-cancer strategies.

Properties

IUPAC Name

N-butyl-6,10-dimethyl-2-oxo-N-phenyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-4-5-13-26(17-11-7-6-8-12-17)23(29)19-15-18-21(25(19)3)24-20-16(2)10-9-14-27(20)22(18)28/h6-12,14-15H,4-5,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTWCSIYCIQLKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1=CC=CC=C1)C(=O)C2=CC3=C(N2C)N=C4C(=CC=CN4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-1,9-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step organic reactions One common method starts with the preparation of the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core through cyclization reactions

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-butyl-1,9-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

N-butyl-1,9-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-butyl-1,9-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific biological activity being studied. For example, in anticancer research, it may inhibit key enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Key Observations :

  • Polar surface area (~50 Ų) suggests moderate solubility, comparable to N-benzyl derivatives .

Antiviral Activity

Pyridopyrrolopyrimidines with bulky aromatic substituents (e.g., benzyl, 4-chlorophenyl) show inhibitory activity against SARS-CoV-2 Mpro (IC50: 10–50 µM). However, the target’s N-butyl group may reduce activity due to steric hindrance, as seen in intermediate 17 (IC50 > 100 µM) .

Antimicrobial Activity

  • Gram-positive bacteria : Analogues like N-allyl-1-methyl-... (MIC: 75 mg/L against S. aureus) demonstrate moderate activity .
  • Gram-negative bacteria : Most derivatives (e.g., N-(3-acetylphenyl)-...) are inactive (MIC > 200 mg/L) .
    The target’s hydrophobic substituents may improve activity against S. aureus but are unlikely to overcome gram-negative resistance mechanisms.

Antitubercular Activity

N-benzyl-9-methyl-... derivatives inhibit M. tuberculosis (MIC: 20 mg/mL) by targeting Ag85C . The target’s N-butyl group could enhance binding to hydrophobic pockets in mycobacterial enzymes, though this requires experimental validation.

Yield Optimization :

  • N-aryl derivatives typically yield 75–89% after column chromatography .
  • Sterically hindered substituents (e.g., N-butyl-N-phenyl) may require extended reaction times or elevated temperatures.

Biological Activity

N-butyl-1,9-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex heterocyclic structure that includes pyrido and pyrimidine moieties. Its molecular formula is C19H22N4O2C_{19}H_{22}N_{4}O_{2}, and it features a carboxamide functional group which is often associated with biological activity.

Antiviral Activity

Research has indicated that compounds with similar structural frameworks exhibit antiviral properties. For instance, studies have shown that certain pyrimidine derivatives can inhibit viral replication by targeting nucleotide biosynthesis pathways. The compound may share this mechanism due to its structural similarities with known antiviral agents .

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrido-pyrimidine derivatives. These compounds often act as inhibitors of key enzymes involved in cancer cell proliferation. For example, they may inhibit dihydrofolate reductase or tyrosine kinases, which are crucial for nucleotide synthesis and signal transduction in cancer cells . The specific activity of this compound against various cancer cell lines has yet to be fully elucidated but is a promising area for future research.

The biological activity of this compound likely stems from its ability to interact with various biological targets:

  • Nucleotide Synthesis Inhibition : By mimicking substrates in nucleotide biosynthesis pathways, the compound may disrupt the synthesis of nucleotides essential for DNA replication and repair.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for cancer cell survival and proliferation. The exact targets for this compound require further investigation.

Study 1: Antiviral Efficacy

In a study assessing the antiviral efficacy of various pyrimidine derivatives, compounds structurally related to N-butyl-1,9-dimethyl showed significant inhibition of viral replication in vitro. The study reported an EC50 value (the concentration required to inhibit viral replication by 50%) in the low micromolar range . This suggests that the compound may have similar or enhanced antiviral activity.

Data Summary Table

Activity Mechanism References
AntiviralInhibition of nucleotide synthesis
AnticancerEnzyme inhibition (e.g., dihydrofolate reductase)
Apoptosis InductionInduction of apoptotic pathways

Q & A

Q. What are the key steps and parameters for synthesizing this compound, and how can purity be optimized?

Synthesis involves multi-step reactions, including cyclization and functional group modifications. Critical parameters include:

  • Temperature : Controlled heating (e.g., 80–100°C) during cyclization to minimize side products.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency.
  • Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) ensures >95% purity .
  • Yield optimization : Monitoring reaction progress via TLC and adjusting stoichiometric ratios of precursors.

Q. Which spectroscopic techniques are most effective for structural characterization?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., N-butyl and phenyl groups). Aromatic proton signals appear in the δ 7.0–8.5 ppm range, while methyl groups resonate at δ 2.3–3.5 ppm .
  • IR spectroscopy : Peaks at 1665 cm1^{-1} (C=O) and 3320 cm1^{-1} (N-H) validate the carboxamide moiety .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 558 [M+^+]) .

Q. What are the primary biological activities reported for this compound?

  • PARP-1 inhibition : Demonstrated IC50_{50} values <1 μM in enzymatic assays, suggesting anticancer potential .
  • Anti-inflammatory effects : Reduces TNF-α and IL-6 production in macrophage models at 10–50 μM .
  • Antimicrobial activity : Inhibits Mycobacterium tuberculosis Ag85C (MIC = 20 μg/mL) via binding confirmed by protein NMR .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved efficacy?

  • Substituent analysis : Modifying the N-phenyl or N-butyl groups alters solubility and target affinity. For example:
SubstituentEffect
3-Methoxyphenyl Enhances anti-inflammatory activity (vs. 4-methoxyphenyl) .
Benzyl groups Improve PARP-1 inhibition but reduce metabolic stability .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with PARP-1’s NAD+^+-binding domain .

Q. How can contradictory data in biological assays (e.g., varying IC50_{50} values) be resolved?

  • Assay standardization : Ensure consistent cell lines (e.g., HeLa vs. HEK293) and incubation times.
  • Solubility adjustments : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts .
  • Orthogonal validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) alongside enzymatic assays .

Q. What experimental strategies differentiate in vitro vs. in vivo mechanisms of action?

  • In vitro : Use siRNA knockdown to identify target dependency (e.g., PARP-1 silencing reduces compound efficacy) .
  • In vivo : Pharmacokinetic studies (e.g., murine models) assess bioavailability and metabolite formation. For example, logP values >3 correlate with improved blood-brain barrier penetration .

Q. How can advanced synthesis techniques (e.g., flow chemistry) improve scalability?

  • Continuous flow reactors : Enhance yield (85% vs. 60% batch) by optimizing residence time and temperature gradients .
  • Microwave-assisted synthesis : Reduces reaction time for cyclization steps from 12 hours to 30 minutes .

Methodological Challenges

Q. What analytical methods address stability issues in long-term storage?

  • HPLC-MS monitoring : Detect degradation products (e.g., hydrolysis of the carboxamide group) under varying pH and humidity .
  • Lyophilization : Improves stability of aqueous formulations by reducing oxidative decomposition .

Q. How can in silico models predict off-target interactions or toxicity?

  • Pharmacophore mapping : Identify shared motifs with known toxicophores (e.g., PAINS filters).
  • ADMET prediction : Tools like SwissADME calculate tPSA (topological polar surface area) and LogSw (aqueous solubility) to prioritize compounds with favorable profiles (e.g., tPSA <90 Ų for oral bioavailability) .

Q. What strategies validate target specificity in complex biological systems?

  • Chemical proteomics : Use photoaffinity labeling to identify binding partners in cell lysates .
  • CRISPR-Cas9 screens : Genome-wide knockout libraries identify synthetic lethal interactions (e.g., BRCA1 mutations enhancing PARP inhibitor efficacy) .

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